5-CHLORO-2-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE
Overview
Description
5-Chloro-2-methoxy-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Sulfonation: The amine is sulfonated to introduce the sulfonyl group.
Morpholine Substitution: Finally, the sulfonylated product is reacted with morpholine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted benzamides.
Scientific Research Applications
5-Chloro-2-methoxy-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects by inhibiting the NLRP3 inflammasome, a protein complex involved in the activation of inflammatory responses. It increases cyclic guanosine monophosphate (cGMP) levels in cells, leading to vasorelaxation and reduced inflammation . The molecular targets include the cGMP kinase substrate vasodilator-stimulated phosphoprotein .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another intermediate in glyburide synthesis.
4-Chloro-N-methyl-3-[(methylamino)sulfonyl]benzamide: Used in similar synthetic applications.
2-Chloro-1-(4-morpholinyl)ethanone: Shares the morpholine and chloro functional groups.
Uniqueness
5-Chloro-2-methoxy-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the NLRP3 inflammasome sets it apart from other similar compounds .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-17-7-2-13(19)12-16(17)18(22)20-14-3-5-15(6-4-14)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFHOGXMAAPTER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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